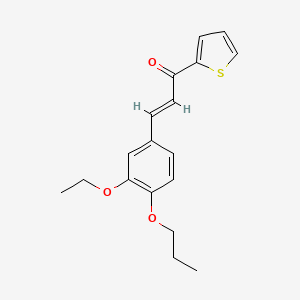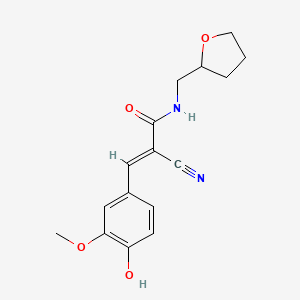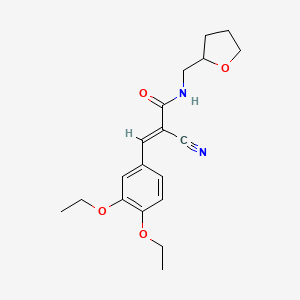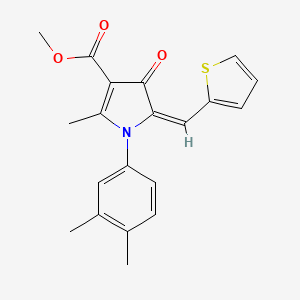
3-(3-ethoxy-4-propoxyphenyl)-1-(2-thienyl)-2-propen-1-one
Overview
Description
3-(3-ethoxy-4-propoxyphenyl)-1-(2-thienyl)-2-propen-1-one, also known as EPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. EPP belongs to the family of chalcones, which are natural compounds found in various plants.
Mechanism of Action
The mechanism of action of 3-(3-ethoxy-4-propoxyphenyl)-1-(2-thienyl)-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and inflammation. This compound has been found to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in regulating the expression of genes involved in inflammation and cancer cell growth. It has also been found to activate the Nrf2 signaling pathway, which plays a role in regulating cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. This compound has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
3-(3-ethoxy-4-propoxyphenyl)-1-(2-thienyl)-2-propen-1-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent anticancer and anti-inflammatory activities. However, this compound has several limitations as well. It is not very soluble in water, which makes it difficult to use in aqueous solutions. In addition, this compound has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not well-established.
Future Directions
There are several future directions for research on 3-(3-ethoxy-4-propoxyphenyl)-1-(2-thienyl)-2-propen-1-one. One potential direction is to investigate the safety and efficacy of this compound in human clinical trials. Another direction is to explore the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Further studies are also needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Overall, this compound has shown promising results in preclinical studies, and further research is needed to fully understand its potential therapeutic properties.
Scientific Research Applications
3-(3-ethoxy-4-propoxyphenyl)-1-(2-thienyl)-2-propen-1-one has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. This compound has shown promising results in inhibiting the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to reduce inflammation and oxidative stress in animal models of chronic diseases, such as diabetes and arthritis.
properties
IUPAC Name |
(E)-3-(3-ethoxy-4-propoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3S/c1-3-11-21-16-10-8-14(13-17(16)20-4-2)7-9-15(19)18-6-5-12-22-18/h5-10,12-13H,3-4,11H2,1-2H3/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQHIYUOJRKDKD-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=CC(=O)C2=CC=CS2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CS2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methyl-2-pyridinyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B3898997.png)
![1-(3-methylpyridin-2-yl)-4-[4-(methylsulfonyl)benzyl]piperazine](/img/structure/B3899005.png)
![methyl 4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-1-(tetrahydro-2-furanylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3899013.png)
![N-cyclopentyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B3899016.png)
![2-amino-4-(1-ethylpropyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B3899019.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methyl-2-pyridinyl)acetamide](/img/structure/B3899023.png)



![N~5~-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N~2~,N~2~-dimethyl-5,6,7,8-tetrahydro-2,5-quinazolinediamine](/img/structure/B3899068.png)
![2-chloro-10-[3-(octahydro-2H-pyrido[1,2-a]pyrazin-2-yl)propanoyl]-10H-phenothiazine di(2-butenedioate)](/img/structure/B3899087.png)
![4-[{[(anilinocarbonyl)oxy]imino}(4-morpholinyl)methyl]-1,2,5-oxadiazol-3-amine](/img/structure/B3899088.png)
![3-(acetylamino)-N-(2-hydroxyethyl)-N-[4-(methylthio)benzyl]propanamide](/img/structure/B3899092.png)
![10-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetyl]-10H-phenothiazine](/img/structure/B3899093.png)